Methyl 2,6-Dichloro-3-(methylamino)isonicotinate
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Overview
Description
Methyl 2,6-Dichloro-3-(methylamino)isonicotinate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.07 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of two chlorine atoms and a methylamino group attached to the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2,6-Dichloro-3-(methylamino)isonicotinate typically involves the reaction of 2,6-dichloronicotinic acid with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Methyl 2,6-Dichloro-3-(methylamino)isonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Scientific Research Applications
Methyl 2,6-Dichloro-3-(methylamino)isonicotinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2,6-Dichloro-3-(methylamino)isonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2,6-Dichloro-3-(methylamino)isonicotinate can be compared with other similar compounds, such as:
Methyl 2,6-Dichloroisonicotinate: Lacks the methylamino group, leading to different chemical properties and reactivity.
Methyl 3-(methylamino)isonicotinate: Lacks the chlorine atoms, resulting in different biological activities and applications.
2,6-Dichloro-3-(methylamino)isonicotinic acid: The carboxylic acid derivative with distinct chemical behavior and uses.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical and biological properties.
Properties
IUPAC Name |
methyl 2,6-dichloro-3-(methylamino)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-11-6-4(8(13)14-2)3-5(9)12-7(6)10/h3,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUXBJRCWKJHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(C=C1C(=O)OC)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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